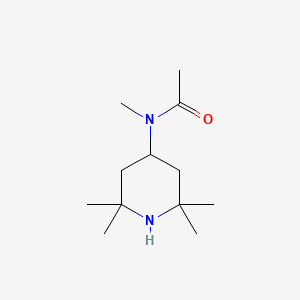![molecular formula C14H23N3S B5644495 2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
- The synthesis of related pyrimidine compounds often involves nucleophilic attacks on chloropyrimidines by amines, as seen in the synthesis of 4-piperazinopyrimidines (Mattioda et al., 1975).
Molecular Structure Analysis
- Pyrimidine derivatives like our compound of interest often form complex molecular structures. For instance, a related compound showed significant structural complexity, with intramolecular hydrogen bonds and complex sheet formations (Orozco et al., 2009).
Chemical Reactions and Properties
- Pyrimidine derivatives exhibit various pharmacological properties, including antiemetic, tranquilizing, and analgesic activities (Mattioda et al., 1975).
- In another study, pyrimidine derivatives showed specific receptor affinity and neuroprotective activity in a cerebral ischemia model (Kamei et al., 2005).
Physical Properties Analysis
- The physical properties of pyrimidine derivatives can be quite complex, as seen in a study where different hydrogen bonds and non-covalent interactions were observed in a pyrimidine-based compound (Bushuev et al., 2010).
Chemical Properties Analysis
- Pyrimidine derivatives often exhibit diverse chemical properties due to their complex structures. For instance, the formation of hydrogen bonds and intricate molecular arrangements in certain pyrimidine-based compounds influences their chemical behavior (Quiroga et al., 2010).
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-6-[4-(methylsulfanylmethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-10-11(2)15-12(3)16-14(10)17-7-5-13(6-8-17)9-18-4/h13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGOROVXYQBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)CSC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5644412.png)
![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5644429.png)
![2-(2-isobutoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5644434.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5644435.png)
![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)
![3,3'-[(2,5-dimethyl-1,4-phenylene)bis(methylenethio)]bis-4H-1,2,4-triazole](/img/structure/B5644462.png)
![3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5644476.png)
![1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5644489.png)
![5-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644494.png)
![2-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5644503.png)
![{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5644510.png)
